Methyl 3-amino-5-cyanobenzoate
Description
Significance of Aminocyanobenzoate Derivatives in Organic Synthesis and Material Science
Aminocyanobenzoate derivatives, the class of compounds to which methyl 3-amino-5-cyanobenzoate belongs, are of considerable importance in both organic synthesis and material science. In organic synthesis, these molecules serve as key precursors for the construction of a wide range of heterocyclic compounds and other intricate molecular architectures. The amino group can be readily diazotized and converted into other functionalities, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The ester group, in turn, can be saponified or aminated, further expanding the synthetic possibilities.
In the realm of material science, the structural motifs derived from aminocyanobenzoate derivatives contribute to the development of novel materials with tailored properties. The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups can lead to interesting electronic and photophysical characteristics. These properties are harnessed in the design of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and fluorescent probes for various analytical applications.
Historical Context and Evolution of Research on this compound and Related Compounds
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the evolution of research on this compound is intrinsically linked to the broader development of synthetic methodologies for multifunctional aromatic compounds. Early research likely focused on the fundamental reactivity of the individual functional groups.
More recent research has shifted towards leveraging the compound's unique trifunctionality for more complex synthetic endeavors. The development of modern catalytic systems, particularly those involving transition metals, has significantly expanded the scope of reactions that can be performed on this compound and its analogs. For instance, palladium-catalyzed cross-coupling reactions have enabled the facile introduction of various substituents onto the aromatic ring, leading to the generation of diverse molecular libraries for high-throughput screening in drug discovery and materials science.
Scope and Objectives of Current Research Trajectories Involving this compound
Current research involving this compound is multifaceted and driven by the pursuit of novel molecules with enhanced functionalities. Key research trajectories include:
Medicinal Chemistry: A primary focus is the use of this compound as a scaffold for the synthesis of new pharmaceutical agents. Researchers are exploring its incorporation into molecules targeting a variety of diseases. The strategic placement of its functional groups allows for the creation of compounds with specific pharmacophores designed to interact with biological targets.
Agrochemicals: The compound serves as a precursor in the development of new pesticides and herbicides. lookchem.com The goal is to create more effective and environmentally benign agrochemicals by modifying the core structure of this compound. lookchem.com
Materials Science: Ongoing research aims to synthesize novel organic materials with advanced optical and electronic properties. This includes the development of new dyes, pigments, and components for organic electronic devices. lookchem.com
Synthetic Methodology: Chemists continue to explore new and more efficient ways to synthesize and modify this compound and its derivatives. This includes the development of "green" synthetic routes that are more environmentally friendly and cost-effective.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 128 °C |
| Boiling Point | 371.488 °C at 760 mmHg |
| Density | 1.262 g/cm³ |
| Appearance | Yellow powder |
| Solubility | Soluble in organic solvents, slightly soluble in water |
Data sourced from multiple references. lookchem.comscbt.comcalpaclab.comuni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGSXLYSVLVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590437 | |
| Record name | Methyl 3-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199536-01-1 | |
| Record name | Methyl 3-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199536-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Amino 5 Cyanobenzoate and Its Analogs
Direct Synthesis Approaches
Direct synthesis methods provide efficient routes to Methyl 3-amino-5-cyanobenzoate and its analogs by constructing the molecule from suitably substituted precursors. These approaches are broadly categorized into esterification of benzoic acid derivatives and the introduction of the cyano group onto the aromatic ring.
Esterification of Substituted Benzoic Acids with Methanol (B129727)
A fundamental approach to synthesizing methyl esters is the esterification of the corresponding carboxylic acid. In the context of this compound, this involves the reaction of 3-amino-5-cyanobenzoic acid with methanol, typically in the presence of a catalyst to facilitate the reaction.
Thionyl chloride (SOCl₂) is a highly effective reagent for the esterification of carboxylic acids. The reaction proceeds by converting the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with an alcohol, in this case, methanol, to form the desired ester.
A general procedure involves cooling a solution of the aminobenzoic acid in methanol to 0°C, followed by the dropwise addition of thionyl chloride. chemicalbook.com The reaction mixture is then typically refluxed for an extended period, for example 24 hours, to ensure complete conversion. chemicalbook.com The mechanism involves the in situ formation of an acyl chloride, which is then esterified by methanol. This method is widely applicable for the synthesis of various amino acid methyl esters. nih.govresearchgate.net The use of thionyl chloride is advantageous as it reacts with the carboxylic acid to form gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product side. imist.ma
Table 1: Esterification of Substituted Benzoic Acids using Thionyl Chloride
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzoic acid | Methanol, Thionyl chloride | 0°C to reflux, 24h | Methyl 2-aminobenzoate | Not specified | chemicalbook.com |
| 3-Aminobenzoic acid | Methanol, Thionyl chloride | Ice bath, then reflux | Methyl 3-aminobenzoate | Good | researchgate.net |
| p-Cyanobenzoic acid | Thionyl chloride | Not specified | p-Cyanobenzoyl chloride | Not specified | google.com |
This table provides examples of esterification and acyl chloride formation using thionyl chloride for related benzoic acid derivatives.
Solid acid catalysts offer a greener and more sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid or thionyl chloride. mdpi.comcsic.es These catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and reduced corrosion problems. csic.estaylorandfrancis.com Various solid acids, including zeolites, ion-exchange resins, and sulfated metal oxides, have been employed for esterification reactions. taylorandfrancis.comresearchgate.net
For instance, a zirconium-titanium solid superacid catalyst has been shown to be effective for the esterification of various substituted benzoic acids with methanol. mdpi.com The reaction mechanism is believed to involve the binding of the carboxylate to the solid acid, facilitating the electrophilic attack of methanol on the activated carbonyl group. mdpi.com The strength and surface properties of the solid acid catalyst can be tuned to optimize catalytic performance for specific substrates. rsc.org
Table 2: Solid Acid Catalyzed Esterification of Benzoic Acids with Methanol
| Benzoic Acid Derivative | Solid Acid Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| p-Chlorobenzoic acid | Zirconium-Titanium composite | Not specified | High | mdpi.com |
| p-Methylbenzoic acid | Zirconium-Titanium composite | Not specified | High | mdpi.com |
| Lauric acid | Amberlyst-16 | 140 °C, flow | >98% | csic.es |
| Fatty acids | Sulfonated carbon | Not specified | High | google.com |
This table illustrates the application of various solid acid catalysts in the esterification of different carboxylic acids, demonstrating the versatility of this approach.
Cyanation Reactions for Benzonitrile Moiety Formation
The introduction of a cyano group onto an aromatic ring is a crucial step in the synthesis of benzonitriles. This transformation can be accomplished using various transition metal-catalyzed reactions, most notably those involving palladium or copper.
Palladium-catalyzed cyanation has become a popular and versatile method for the synthesis of aryl nitriles from aryl halides or pseudohalides. researchgate.netresearchgate.net This method generally offers mild reaction conditions and high functional group tolerance. nih.gov Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source in these reactions due to its lower toxicity compared to alkali metal cyanides and its ability to mitigate catalyst deactivation. researchgate.netnih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile. rsc.org
Recent advancements have focused on developing highly efficient catalyst systems. For example, a combination of a palladium catalyst and a phosphine (B1218219) ligand can effectively catalyze the cyanation of aryl bromides at room temperature using Zn(CN)₂. researchgate.net The use of heterogeneous catalysts like Pd/C has also been explored to facilitate catalyst recovery and reuse. organic-chemistry.org While aryl bromides and iodides are common substrates, methods for the cyanation of less reactive aryl chlorides have also been developed. nih.govscispace.com
Table 3: Palladium-Catalyzed Cyanation of Aryl Halides
| Aryl Halide | Cyanide Source | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl bromides | Zn(CN)₂ | Pd₂(dba)₃·CHCl₃ / [(t-Bu)₃PH]BF₄ | Room Temperature | Aryl nitriles | Good to Excellent | researchgate.net |
| Aryl bromides and active aryl chlorides | Zn(CN)₂ | Pd/C / dppf | 110 °C | Aromatic nitriles | Up to 98% | organic-chemistry.org |
| Aryl/heteroaryl bromides | K₄[Fe(CN)₆] | Pd / tris(2-morpholinophenyl)phosphine | Mild | Aryl/heteroaryl nitriles | Good to Excellent | rsc.org |
| 2-Iodoaniline | Zn(CN)₂ | Pd(PPh₃)₄ | Not specified | 2-Amino-benzonitrile | Not specified | researchgate.net |
This table showcases various palladium-catalyzed cyanation reactions, highlighting different catalyst systems and cyanide sources.
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles, involving the reaction of an aryl halide with copper(I) cyanide (CuCN), often at elevated temperatures in a polar solvent. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction has been a cornerstone in the synthesis of benzonitriles for many years. nih.gov The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species, forming a Cu(III) intermediate, followed by reductive elimination. organic-chemistry.org
While the traditional Rosenmund-von Braun reaction requires stoichiometric amounts of CuCN and high temperatures, modifications have been developed to improve its practicality. thieme-connect.de For example, the use of additives like L-proline has been shown to promote the reaction at lower temperatures (80–120 °C), expanding its compatibility with sensitive functional groups. thieme-connect.de This method provides a cost-effective and operationally simple alternative to palladium-catalyzed cyanations for certain substrates. thieme-connect.de For instance, methyl 2-amino-5-bromo-3-methylbenzoate has been successfully converted to methyl 2-amino-5-cyano-3-methylbenzoate using copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at 170°C. google.com
Table 4: Copper-Catalyzed Cyanation of Aryl Halides (Rosenmund-von Braun Reaction)
| Aryl Halide | Cyanide Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl halide | CuCN | High temperature, polar solvent (e.g., DMF, pyridine) | Aryl nitrile | Varies | organic-chemistry.org |
| 1-Bromo-4-methoxybenzene | CuCN | 120 °C, DMF, with L-proline | 4-Methoxybenzonitrile | 81% | thieme-connect.de |
| Methyl 2-amino-5-bromo-3-methylbenzoate | CuCN | 170 °C, NMP | Methyl 2-amino-5-cyano-3-methylbenzoate | Not specified | google.com |
| Aryl halide | CuSCN | Palladium-catalyzed | Aromatic nitriles | Moderate to good | acs.org |
This table presents examples of the Rosenmund-von Braun reaction and its modifications for the synthesis of aryl nitriles.
Amidation and Reduction Strategies
Indirect Synthesis and Derivatization Routes
Indirect routes involve the synthesis of a core structure that is subsequently modified through functional group manipulations to arrive at the target molecule. These strategies are particularly valuable when direct installation of functional groups is challenging or when a library of analogs is desired from a common intermediate.
Functional group interconversion (FGI) is a cornerstone of retrosynthetic analysis and synthetic planning. fiveable.meslideshare.net It involves converting one functional group into another through reactions like oxidation, reduction, or substitution. fiveable.me This strategy is highly relevant for the synthesis of this compound and its analogs, where the key amino and cyano groups might be introduced by modifying other functionalities on a pre-formed benzene (B151609) ring.
For instance, an aromatic amino group can be derived from the reduction of a nitro group. fiveable.me The nitration of a benzoate (B1203000) precursor, followed by reduction using agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn, Fe/HCl), is a standard sequence. fiveable.me Similarly, a cyano group can be introduced from an aldehyde via the oximation-dehydration sequence as previously described, or from a primary amide by dehydration. It can also be generated from an aryl halide via nucleophilic substitution or transition-metal-catalyzed cyanation. Aromatic carboxylic acids, or their ester derivatives, can themselves be formed by the oxidation of a methyl group on the aromatic ring. These FGI strategies allow for synthetic flexibility, enabling the construction of the target molecule from various readily available starting materials. fiveable.me
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a drug candidate or advanced intermediate, at a late step in the synthesis. acs.org This approach is highly efficient for rapidly creating a library of analogs for structure-activity relationship studies without needing to re-synthesize each molecule from scratch.
For a scaffold like this compound, LSF would typically involve the direct functionalization of C-H bonds on the aromatic ring. While challenging due to the need for high chemo- and regioselectivity, significant progress has been made in this area. acs.org For arenes containing both ester and nitrile functionalities, directing group strategies are often employed to control the position of the new substituent. For example, palladium-catalyzed reactions using specialized ligands and directing groups can achieve meta-selective C-H functionalization. rsc.org Metal-free methods, utilizing hypervalent iodine reagents, have also emerged as a powerful tool for the late-stage arylation of heterocycles and other complex molecules, with conditions that tolerate sensitive functional groups like esters and nitriles. nih.gov These advanced methods offer powerful tools for modifying a core cyanobenzoate structure to explore its chemical space. researchgate.net
Late-Stage Functionalization Strategies
Deaminative Chlorination of Aminoheterocycles as Precursors
A novel and efficient method for the selective conversion of C(sp²)–NH₂ bonds to C(sp²)–Cl bonds in aminoheterocycles has been developed, offering a valuable tool for organic synthesis. nih.gov This deaminative chlorination protocol is inspired by the selectivity of deaminases found in nature and utilizes a simple pyrylium (B1242799) reagent in conjunction with an inexpensive chloride source. nih.govchemrxiv.org The reaction is characterized by its broad substrate scope and high functional group tolerance, allowing for the modification of over 20 different classes of heteroaromatic motifs, including both five- and six-membered heterocycles. nih.govchemrxiv.org
This method provides a significant advantage over traditional Sandmeyer and Vilsmeier-type reactions by avoiding the use of explosive diazonium salts, stoichiometric transition metals, and harsh, unselective chlorinating agents. nih.govnih.gov The process is scalable and can be performed in an open flask, making it practical for larger-scale syntheses. researchgate.net The resulting aryl chlorides are versatile intermediates that can undergo further functionalization, such as nucleophilic aromatic substitution (SNAr) reactions. nih.gov For instance, the deaminative chlorination can be followed by a nucleophilic aromatic amination in a telescoped process. nih.gov
The chemoselectivity of this deaminative chlorination allows for late-stage functionalization of complex molecules, including drugs and agrochemicals. nih.gov For example, the insecticide fipronil, which contains a cyano group, and the anti-cancer drug ibrutinib (B1684441) have been successfully chlorinated using this method. researchgate.net The reaction conditions are generally mild, although higher temperatures may be required for certain five-membered rings. researchgate.net The choice of chloride source can also influence the reaction outcome. researchgate.net Beyond chlorination, this methodology has been extended to other halogenation processes, including bromination and fluorination, further expanding its synthetic utility. nih.govresearchgate.net
Table 1: Examples of Deaminative Chlorination of Aminoheterocycles
| Starting Material | Product | Reagents | Reference |
|---|---|---|---|
| Aminoheterocycle | Chloroheterocycle | Pyrylium reagent, Chloride source | nih.govchemrxiv.org |
| Amino-substituted Pyrazole | Chloro-substituted Pyrazole | Pyry-BF₄, HCl | researchgate.net |
| Amino-substituted Pyrimidine | Chloro-substituted Pyrimidine | Pyry-BF₄, MgCl₂ | researchgate.net |
Site-Selective C-H Amination and Azidation
A significant advancement in the synthesis of aminoarenes involves the site-selective C-H amination and azidation of arenes and heteroarenes through a copper-catalyzed reaction following deprotonative zincation. nih.govnih.gov This method allows for the direct introduction of an amino or azido (B1232118) group onto an aromatic ring, bypassing the need for pre-functionalized substrates. nih.gov The key to this transformation is the use of a lithium amido diethylzincate base, which facilitates ortho-zincation on a wide variety of aromatic compounds. nih.gov This includes arenes with functionalities such as esters, nitriles, and halides. nih.govnih.gov
The regioselectivity of the reaction is directed by the coordinating ability of the functional groups present on the arene. For instance, in the case of ethyl 4-cyanobenzoate, the amination occurs ortho to the ester group. nih.gov Similarly, for 2-chlorobenzonitrile (B47944) and 2-bromobenzonitrile, the amino group is introduced ortho to the more strongly coordinating nitrile group rather than the halide. nih.gov This high degree of regioselectivity is a major advantage, preventing the formation of isomeric mixtures. nih.gov
The amination is achieved by coupling the zincated intermediate with O-benzoylhydroxylamines in the presence of a copper catalyst under mild conditions. nih.gov An analogous C-H azidation can be performed using azidoiodinane, providing direct access to valuable aryl azides. nih.govnih.gov These transformations have demonstrated broad applicability, including the late-stage functionalization of complex molecules like the natural product (–)-nicotine and the antidepressant sertraline. nih.govnih.gov The development of such C-H functionalization strategies, particularly those that are site-selective, is of great importance for streamlining the synthesis of valuable aminoarenes in fields like medicinal chemistry and materials science. nih.govrsc.orgresearchgate.netmdpi.com
Table 2: Examples of Site-Selective C-H Amination and Azidation
| Substrate | Product | Directing Group | Reagents | Reference |
|---|---|---|---|---|
| Ethyl 4-cyanobenzoate | Ethyl 2-amino-4-cyanobenzoate | Ester | 1. Lithium amido diethylzincate 2. O-benzoylhydroxylamine, Cu catalyst | nih.gov |
| 2-Chlorobenzonitrile | 2-Chloro-6-aminobenzonitrile | Nitrile | 1. Lithium amido diethylzincate 2. O-benzoylhydroxylamine, Cu catalyst | nih.gov |
| 2-Bromobenzonitrile | 2-Bromo-6-aminobenzonitrile | Nitrile | 1. Lithium amido diethylzincate 2. O-benzoylhydroxylamine, Cu catalyst | nih.gov |
Visible-Light-Promoted Metal-Free Ammoxidation
A novel, environmentally friendly method for the synthesis of aryl nitriles from methylarenes has been developed utilizing visible-light-promoted metal-free ammoxidation. chemrxiv.orgchemrxiv.org This process employs the commercially available organic dye 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP) as a photocatalyst to convert C(sp³)–H bonds in methylarenes to the corresponding cyano groups. chemrxiv.orgchemrxiv.orgresearchgate.net This methodology is particularly noteworthy as it operates under metal- and cyanide-free conditions, addressing toxicity and cost concerns associated with traditional methods. chemrxiv.org
The reaction proceeds in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) bromide, and molecular oxygen, and has been successfully applied to a wide range of substrates, producing cyanobenzenes in good to excellent yields. chemrxiv.orgresearchgate.net The scope of this method is extensive, with over 50 examples reported, including the late-stage functionalization of drug molecules like celecoxib (B62257) and complex structures such as L-menthol, amino acids, and cholesterol derivatives. chemrxiv.orgresearchgate.net The protocol is also applicable to gram-scale reactions, highlighting its practical utility. chemrxiv.orgchemrxiv.org
Mechanistic studies, including time-resolved luminescence quenching, control experiments, and NMR spectroscopy, support a proposed catalytic cycle. chemrxiv.orgchemrxiv.org One proposed pathway involves the oxidation of the methylarene by the excited photocatalyst to form a benzyl (B1604629) radical. chemrxiv.orguni-regensburg.de This radical then reacts with a superoxide (B77818) anion, eventually leading to an oxime intermediate which, upon further photocatalytic reaction, yields the desired nitrile product. uni-regensburg.deresearchgate.net The presence of ammonium bromide is crucial for achieving satisfactory yields. uni-regensburg.de This visible-light-induced photocatalytic ammoxidation represents a significant advancement in the synthesis of nitriles from abundant feedstock materials without the need for transition metals or toxic reagents. chemrxiv.org
Table 3: Examples of Visible-Light-Promoted Metal-Free Ammoxidation
| Substrate | Product | Photocatalyst | Reagents | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-methylbenzoate | Methyl 4-cyanobenzoate | 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) | NH₄Br, NH₂OH·HCl, O₂ | Good | researchgate.net |
| Toluene | Benzonitrile | 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) | NH₄Br, NH₂OH·HCl, O₂ | Excellent | chemrxiv.org |
| Celecoxib derivative | Cyanated Celecoxib derivative | 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) | NH₄Br, NH₂OH·HCl, O₂ | Good | chemrxiv.orgresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 5 Cyanobenzoate
X-ray Crystallography for Solid-State Structure Determination
There is no publicly available X-ray crystallography data for Methyl 3-amino-5-cyanobenzoate. A search of prominent crystallographic databases did not yield any entries for this specific compound (CAS 199536-01-1). Therefore, a factual analysis of its crystal packing, supramolecular features, and solid-state conformation is not possible.
Analysis of Crystal Packing and Supramolecular Features
Without experimental crystal structure data, any discussion of the following features would be entirely hypothetical:
Conformational Analysis in the Solid State
A conformational analysis requires precise atomic coordinates and torsion angles derived from X-ray diffraction data. As this primary data is unavailable, no scientifically accurate description of the compound's conformation in the solid state can be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR studies providing a full assignment and interpretation of the spectra for this compound are not available in the surveyed literature. The only specific data point found is from a study where the compound was isolated as a byproduct. researchgate.net This limited information is presented below.
| Proton NMR Data |
| Parameter |
| Solvent |
| Frequency |
| Chemical Shift (δ) |
| Source |
This single chemical shift corresponds to the three protons of the methyl ester group. A full structural elucidation would require complete ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments (like COSY, HSQC, HMBC) to assign all signals definitively, none of which are available in published literature.
¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons appear as distinct multiplets in the downfield region of the spectrum, a result of the electron-withdrawing effects of the cyano and ester groups. The methyl ester group gives rise to a characteristic singlet, while the amine protons also produce a signal. The integration of these signals confirms the number of protons in each environment, and their splitting patterns reveal an intricate network of proton-proton couplings, which helps to assign their relative positions on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key signals include those for the ester carbonyl carbon and the nitrile carbon, which appear at characteristic downfield shifts. The aromatic carbons also give rise to a series of signals, their chemical shifts influenced by the attached functional groups. For instance, carbons bonded to the electron-withdrawing cyano and ester groups are shifted further downfield compared to the others.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.4-7.8 | Multiplet | Aromatic Protons |
| ~3.9 | Singlet | Methyl Ester (O-CH₃) | |
| Variable | Broad Singlet | Amine (NH₂) | |
| ¹³C | ~165-170 | Singlet | Carbonyl Carbon (C=O) |
| ~115-120 | Singlet | Nitrile Carbon (C≡N) | |
| ~110-140 | Multiple Signals | Aromatic Carbons | |
| ~52 | Singlet | Methyl Ester Carbon (O-CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.
Application of Advanced 2D NMR Techniques
To further resolve structural ambiguities and provide definitive assignments, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments reveal correlations between different nuclei, offering a more comprehensive understanding of the molecular architecture. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the aromatic protons, helping to confirm their connectivity and substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a powerful technique that correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's framework. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the entire molecular structure by showing connections between different functional groups. For example, it can show a correlation between the methyl ester protons and the carbonyl carbon, and between the aromatic protons and the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons within the molecule. This is particularly useful for determining the three-dimensional conformation of the molecule in solution.
The application of these advanced 2D NMR methods provides an intricate and unambiguous map of the atomic connectivity and spatial arrangement within this compound. wikipedia.orgipb.pt
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egwiley.com The IR spectrum of this compound displays characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. masterorganicchemistry.com
The vibrational spectrum arises from the stretching and bending of chemical bonds. tanta.edu.eg The frequency of these vibrations is determined by the masses of the atoms and the strength of the bond connecting them. tanta.edu.eg
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | Amine (NH₂) | 3300-3500 | Medium |
| C-H Stretch (aromatic) | Aromatic Ring | 3000-3100 | Medium to Weak |
| C-H Stretch (aliphatic) | Methyl Ester (CH₃) | 2850-2960 | Medium |
| C≡N Stretch | Nitrile | 2220-2260 | Medium, Sharp |
| C=O Stretch | Ester | 1700-1730 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |
| C-O Stretch | Ester | 1000-1300 | Strong |
The presence of a strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The nitrile group (C≡N) gives rise to a characteristic medium-intensity, sharp peak in the 2220-2260 cm⁻¹ region. researchgate.net The N-H stretching vibrations of the primary amine group appear as one or two bands in the 3300-3500 cm⁻¹ range. The aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. masterorganicchemistry.com The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions corresponding to various bending vibrations and skeletal modes that are unique to the molecule. wiley.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. caltech.edu It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound, the molecular formula is C₉H₈N₂O₂. scbt.comcalpaclab.com The calculated molecular weight is approximately 176.17 g/mol . scbt.comcalpaclab.combldpharm.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this molecular weight.
Under the high-energy conditions of the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound could include:
Loss of a methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z value of [M - 31]⁺.
Loss of the entire ester group (-COOCH₃): This would lead to a fragment at [M - 59]⁺.
Cleavage related to the cyano and amino groups: Fragmentation patterns can also reveal the positions of these substituents on the aromatic ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | m/z (predicted) | Description |
| [M]⁺ | C₉H₈N₂O₂⁺ | 176 | Molecular Ion |
| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177 | Protonated Molecule |
| [M+Na]⁺ | C₉H₈N₂O₂Na⁺ | 199 | Sodium Adduct |
| [M-OCH₃]⁺ | C₈H₅N₂O⁺ | 145 | Loss of Methoxy Radical |
| [M-COOCH₃]⁺ | C₈H₆N₂⁺ | 130 | Loss of Carbomethoxy Radical |
Note: The observed m/z values and the relative abundances of the fragment ions can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
The predicted collision cross section (CCS) values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and used for its identification in complex mixtures. uni.lu
Theoretical and Computational Investigations of Methyl 3 Amino 5 Cyanobenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical behavior of molecules. These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and potential reactivity sites.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. und.edu It has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. Studies typically employ a functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. materialsciencejournal.orgnih.gov
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to the lowest energy on the potential energy surface. nih.gov For Methyl 3-amino-5-cyanobenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
The electronic structure analysis that follows provides information on how electrons are distributed within the molecule. This analysis is crucial for understanding the molecule's stability and chemical properties.
Table 1: Representative Predicted Geometrical Parameters for this compound from a DFT/B3LYP Optimization. Note: This table is illustrative of the type of data obtained from a DFT geometry optimization. Actual values would be derived from specific computational output.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-CN | ~1.44 | |
| C≡N | ~1.16 | |
| C-NH₂ | ~1.37 | |
| C-C(=O) | ~1.49 | |
| C=O | ~1.22 | |
| O-CH₃ | ~1.43 | |
| Bond Angles ( °) | C-C-C (aromatic) | ~119 - 121 |
| N≡C-C | ~179 | |
| H-N-H | ~115 | |
| C-O-C | ~116 |
Frontier Molecular Orbital (FMO) theory is key to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). researchgate.net A small energy gap is indicative of a molecule that is more easily polarized and has higher chemical reactivity, whereas a large energy gap implies high kinetic stability. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov
Table 2: Illustrative Quantum Chemical Descriptors for this compound. Note: This table presents the type of quantum chemical descriptors derived from HOMO-LUMO energy calculations. The values are representative examples.
| Parameter | Formula | Representative Value (eV) |
| EHOMO | - | -6.85 |
| ELUMO | - | -1.90 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.95 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.90 |
| Chemical Hardness (η) | (I - A) / 2 | 2.475 |
| Chemical Softness (S) | 1 / (2η) | 0.202 |
| Electrophilicity Index (ω) | (I + A)² / (8η) | 1.92 |
Theoretical vibrational frequency calculations are performed to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental infrared (IR) and Raman spectra. materialsciencejournal.org The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and wagging of specific bonds.
The computed wavenumbers are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. This comparison helps validate both the computational model and the interpretation of the experimental spectrum. researchgate.net
Table 3: Example of a Correlation Between Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound. Note: This table illustrates how theoretical vibrational data is correlated with experimental results. Wavenumbers are examples.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | -NH₂ | 3580 | 3437 | 3440 |
| N-H Symmetric Stretch | -NH₂ | 3470 | 3331 | 3335 |
| C≡N Stretch | -CN | 2315 | 2222 | 2225 |
| C=O Stretch | -COOCH₃ | 1785 | 1714 | 1718 |
| C-O Stretch | -COOCH₃ | 1290 | 1238 | 1240 |
| C-N Stretch | Ar-NH₂ | 1325 | 1272 | 1275 |
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, this would primarily involve rotation of the ester (-COOCH₃) and amino (-NH₂) groups relative to the benzene (B151609) ring.
Computational studies can determine the relative energies of these different conformers in both the gas phase (vacuum) and in various solvents. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent, which can influence the stability of different conformers. This analysis identifies the most stable (lowest energy) conformer under specific conditions, which is presumed to be the most populated and therefore the most representative structure of the molecule.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. For this compound, these regions would be concentrated around the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group. nih.govresearchgate.net
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are favorable for nucleophilic attack and are typically found around hydrogen atoms, particularly those of the amino group. walisongo.ac.id
Green Regions: Indicate near-zero potential, representing areas of relative neutrality, such as the carbon backbone of the aromatic ring. nih.gov
The MEP map provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of how it might interact with other molecules, receptors, or catalysts. nih.gov
Topological Analysis (e.g., Bader's Theory of Atoms in Molecules)
A detailed topological analysis of the electron density of this compound using Bader's Theory of Atoms in Molecules (AIM) has not been reported in the reviewed scientific literature. Consequently, data regarding bond critical points (BCPs), electron density (ρ), and the Laplacian of the electron density (∇²ρ) for the specific intramolecular and intermolecular interactions of this compound are not available.
Molecular Dynamics Simulations
No specific molecular dynamics (MD) simulation studies for this compound were found in the public domain. Research detailing the conformational analysis, dynamic behavior, or interaction of this molecule with solvents or other molecular systems over time has not been published. Therefore, data tables and detailed findings from MD simulations are not available.
Docking Studies and Protein-Ligand Interactions
There is no publicly available research detailing specific docking studies or the investigation of protein-ligand interactions for this compound. While computational methods are widely used to predict the binding affinity and interaction modes of small molecules with biological targets, such analyses have not been published for this particular compound. As a result, there are no specific findings or data tables to present regarding its potential protein-ligand interactions.
Reaction Mechanisms and Kinetics of Methyl 3 Amino 5 Cyanobenzoate Transformations
Mechanistic Pathways of Esterification Reactions
The formation of the methyl ester group in methyl 3-amino-5-cyanobenzoate from its corresponding carboxylic acid is typically achieved through Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comresearchgate.net The mechanism proceeds through several distinct, equilibrium-driven steps. masterorganicchemistry.com
The detailed mechanism involves the following steps: masterorganicchemistry.combyjus.comyoutube.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.commasterorganicchemistry.com
Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion. byjus.comyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is often a rapid, multi-step process involving the solvent or other proton carriers, resulting in the formation of a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This generates a protonated ester. masterorganicchemistry.combyjus.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. youtube.com
This entire process is reversible. masterorganicchemistry.com To drive the reaction toward the product side, it is common to use an excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium according to Le Châtelier's principle. byjus.com
Table 1: Key Steps in Fischer-Speier Esterification
| Step | Description | Key Intermediates |
| 1 | Protonation of Carbonyl | Activated Carboxylic Acid |
| 2 | Nucleophilic Attack | Tetrahedral Oxonium Ion |
| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |
| 4 | Elimination of Water | Protonated Ester |
| 5 | Deprotonation | Final Ester Product |
Detailed Studies of Cyanation Mechanisms
The introduction of the cyano (-CN) group onto the aromatic ring to form this compound often utilizes the Sandmeyer reaction. This reaction provides a reliable method for converting a primary aromatic amine into a nitrile via a diazonium salt intermediate. byjus.comlumenlearning.comwikipedia.org The process is a type of radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org
The transformation starts with the diazotization of the amino group on a precursor like methyl 3-aminobenzoate, followed by reaction with a copper(I) cyanide catalyst. geeksforgeeks.org
The mechanism is generally understood to proceed via a radical pathway: byjus.comlumenlearning.comgeeksforgeeks.orgadda247.com
Diazonium Salt Formation: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), to form an aryl diazonium salt. geeksforgeeks.orgadda247.com
Single-Electron Transfer (SET): The copper(I) catalyst (CuCN) donates a single electron to the diazonium salt. This transfer is a key step, resulting in the formation of a diazo radical and copper(II). byjus.comadda247.com
Loss of Nitrogen Gas: The unstable diazo radical rapidly decomposes, losing a molecule of dinitrogen gas (N₂) to generate an aryl radical. byjus.comadda247.com
Radical Recombination/Atom Transfer: The newly formed aryl radical reacts with the copper(II) species. The cyanide ligand is transferred to the aryl radical, forming the final aryl nitrile product (this compound) and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. byjus.com
The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence supporting this radical mechanism. lumenlearning.comwikipedia.org
Investigation of Amidation Reaction Mechanisms (e.g., Cesium Carbonate Promoted Amidation)
This compound can undergo amidation, where the methyl ester group is converted into an amide. While various methods exist, cesium carbonate (Cs₂CO₃) has been shown to promote the direct amidation of unactivated esters with amino alcohols without the need for transition-metal catalysts. acs.orgnih.govscribd.comresearchgate.net
This method is notable for its mild conditions. researchgate.net The reaction with an amino alcohol, for example, would transform the ester into a hydroxy-functionalized amide.
A plausible mechanism has been proposed for this transformation: acs.orgnih.govscribd.com
Substrate Coordination: The cesium ion (Cs⁺) is believed to coordinate with both the ester (specifically the carbonyl oxygen) and the amino alcohol. This coordination brings the two reactants into close proximity.
Proximity-Driven Acyl Transfer: The hydroxyl group of the amino alcohol is crucial for the reaction's success. acs.orgnih.gov It is proposed that the coordinated arrangement facilitates an intramolecular-like acyl transfer. The cesium carbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity for the attack on the ester's carbonyl carbon.
Formation of Tetrahedral Intermediate: The nucleophilic attack leads to a tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling the methoxide (B1231860) (⁻OCH₃) leaving group, which is subsequently protonated, to form the final amide product.
The efficiency of this reaction is highly dependent on the presence of the hydroxyl group on the amine nucleophile, suggesting a chelation-assisted or proximity-driven pathway is key to the mechanism. acs.orgnih.gov
Table 2: Comparison of Amidation Conditions
| Method | Catalyst/Promoter | Temperature | Key Feature |
| Traditional Ammolysis | None / Strong Base | High Temp/Pressure | Harsh conditions |
| Cesium Carbonate Promoted | Cs₂CO₃ | Mild (e.g., RT to 60°C) | Transition-metal-free, requires hydroxyl group on amine acs.orgnih.govgoogle.com |
| Enzyme-Catalyzed | Lipase, etc. | Mild | High selectivity, specific substrates |
Kinetic Analysis of Key Synthetic Steps
Kinetic studies provide quantitative insight into reaction rates, allowing for process optimization. While specific kinetic data for every transformation of this compound is not widely published, analysis of related systems offers valuable information.
Esterification: The kinetics of Fischer esterification are well-studied. The reaction is typically first-order in the carboxylic acid and the acid catalyst, but the dependence on the alcohol concentration can be complex. When the alcohol is used as the solvent (in large excess), its concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the carboxylic acid. The rate is influenced by steric hindrance on both the carboxylic acid and the alcohol. researchgate.net Equilibrium constants (K) for esterification vary; for example, the K for ethyl acetate (B1210297) formation from ethanol (B145695) and acetic acid is approximately 3.96. researchgate.net
Catalytic Cycle Investigations (e.g., Palladium and Copper Catalysis)
Copper Catalysis in Cyanation: As described in the Sandmeyer reaction (Section 5.2), copper(I) is a key catalyst. The catalytic cycle involves the oxidation of Cu(I) to Cu(II) and its subsequent regeneration. byjus.com
Initiation (SET): Ar-N₂⁺ + Cu(I)CN → [Ar·] + N₂ + Cu(II)(CN)₂
Product Formation & Regeneration: [Ar·] + Cu(II)(CN)₂ → Ar-CN + Cu(I)CN
This cycle highlights the role of copper in mediating the electron transfer and radical processes necessary for the substitution. nih.govsnnu.edu.cn Mechanistic studies on related copper-catalyzed cyanations have identified CuCN as a key intermediate during the catalytic cycle. acs.org
Palladium Catalysis: Palladium catalysts are not typically used for the primary synthesis of this compound but are instrumental in its further functionalization or in related syntheses starting from 2-aminobenzonitriles. mdpi.comresearchgate.net For instance, palladium-catalyzed carbonylation reactions can be used to synthesize quinazolinones from 2-aminobenzonitriles and aryl bromides. researchgate.net A general Pd(0)/Pd(II) catalytic cycle for such cross-coupling reactions involves:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. core.ac.ukmdpi.com
Coordination/Migratory Insertion: A second reactant, such as carbon monoxide (CO) or in some cases a nitrile group, coordinates to the palladium center. This is followed by migratory insertion, where the aryl group migrates to the coordinated ligand. core.ac.ukmdpi.com For example, in aminocarbonylation, CO inserts to form a palladated acyl complex.
Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle. core.ac.uk
The efficiency of these cycles is highly dependent on the choice of ligands, solvents, and bases, which can influence the stability of intermediates and the rate of each elementary step. mdpi.commdpi.com
Table 3: General Catalytic Cycles
| Catalyst | Cycle | Key Steps | Application Example |
| Copper (Cu) | Cu(I) / Cu(II) | Single-Electron Transfer, Radical Formation, Reductive Elimination | Sandmeyer Cyanation byjus.comwikipedia.org |
| Palladium (Pd) | Pd(0) / Pd(II) | Oxidative Addition, Migratory Insertion, Reductive Elimination | Carbonylation, Cross-Coupling Reactions mdpi.commdpi.com |
Chemical Reactivity and Functionalization of Methyl 3 Amino 5 Cyanobenzoate
Reactions at the Amine Group
The primary aromatic amine group is a key site for functionalization, participating in a variety of reactions that expand the molecular complexity and utility of the scaffold.
The amino group of Methyl 3-amino-5-cyanobenzoate readily undergoes acylation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in medicinal chemistry for building more complex structures and is a common transformation for primary amines. lumenlearning.comsavemyexams.com For example, reaction with an acyl chloride (R-COCl) in the presence of a base would yield the N-acylated derivative. While specific examples for this compound are not prevalent in the provided results, this is a standard and predictable reaction for aromatic amines. lumenlearning.com
The amino group can also be involved in the formation of other nitrogen-containing functionalities. For instance, it can be oxidized to a nitro group using strong oxidizing agents, although this might affect other parts of the molecule if not performed selectively. smolecule.com It can also react to form Schiff bases with aldehydes or ketones, a common reaction for primary amines. nih.gov
Table 1: Examples of Amine Group Derivatization
| Reagent | Product Type | General Structure of Product |
|---|---|---|
| Acyl Chloride (RCOCl) | Amide | |
| Anhydride ((RCO)₂O) | Amide |
Note: The structures in the table are generalized representations of the product classes.
A cornerstone reaction of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate (-N₂⁺). This is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures. google.comgoogle.com
The resulting diazonium salt of this compound is a valuable synthetic intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, with copper(I) salts acting as catalysts. google.com This allows for the introduction of a wide range of substituents onto the aromatic ring.
Table 2: Potential Sandmeyer Reactions of Diazotized this compound
| Reagent | Introduced Group | Product Name Example |
|---|---|---|
| CuCl/HCl | -Cl | Methyl 3-chloro-5-cyanobenzoate |
| CuBr/HBr | -Br | Methyl 3-bromo-5-cyanobenzoate |
| CuCN/KCN | -CN | Methyl 3,5-dicyanobenzoate |
| KI | -I | Methyl 3-cyano-5-iodobenzoate |
This diazotization-substitution sequence is a powerful tool for creating substituted benzonitriles that might be difficult to synthesize through direct aromatic substitution. google.comiucr.org
Reactions at the Cyano Group
The cyano (nitrile) group is another reactive handle on the this compound molecule, offering pathways to different functionalities.
The cyano group can be hydrolyzed under either acidic or basic conditions. smolecule.com Complete hydrolysis typically requires harsh conditions (strong acid or base with heating) and converts the nitrile into a carboxylic acid group (-COOH), yielding 3-amino-5-(methoxycarbonyl)benzoic acid.
Partial hydrolysis, which can sometimes be achieved under milder conditions, stops at the amide stage, affording Methyl 3-amino-5-(aminocarbonyl)benzoate. google.com The choice of reaction conditions (reagents, temperature, and reaction time) is crucial to selectively target either the amide or the carboxylic acid.
The cyano group is susceptible to reduction by various reducing agents. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium, Platinum, or Raney Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile into a primary amine. smolecule.com This reaction transforms this compound into Methyl 3-amino-5-(aminomethyl)benzoate, introducing a flexible aminomethyl side chain. This transformation is valuable for creating derivatives with different biological activities or for further synthetic modifications. smolecule.com
The nitrile group can participate in cycloaddition reactions. A notable example is the [2+3] cycloaddition with azides to form tetrazoles. For instance, reacting a related compound, 3-cyanobenzoic acid, with sodium azide (B81097) (NaN₃) in the presence of metal salts under hydrothermal conditions has been shown to produce metal-tetrazole-benzoate coordination polymers. chemicalbook.comchemsrc.com This indicates that the cyano group of this compound can react with an azide source (like NaN₃) to form a tetrazole ring, yielding Methyl 3-amino-5-(1H-tetrazol-5-yl)benzoate. Tetrazoles are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids.
Reactions at the Ester Group
The methyl ester group is a key site for transformations, enabling the synthesis of various derivatives such as carboxylic acids, different esters, and primary alcohols.
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-5-cyanobenzoic acid. This transformation can be achieved under either acidic or basic conditions.
Under basic conditions, the reaction, known as saponification, typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally irreversible due to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. The presence of the electron-withdrawing cyano and ester groups enhances the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the hydroxide ion. smolecule.com
Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. This reaction is reversible and requires a large excess of water to drive the equilibrium towards the formation of the carboxylic acid. smolecule.com
Table 1: Representative Conditions for Hydrolysis of this compound
| Reaction Type | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Basic Hydrolysis (Saponification) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Water/Alcohol mixture | Heating/Reflux | 3-amino-5-cyanobenzoic acid |
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is crucial for modifying the ester functionality and is typically catalyzed by acids or bases. rsc.org
Base-catalyzed transesterification can be promoted by catalysts such as cesium carbonate or potassium carbonate. rsc.orgnih.gov For instance, reacting this compound with a different alcohol (e.g., ethanol (B145695) or propanol) in the presence of a catalytic amount of a suitable base would yield the corresponding ethyl or propyl ester. The mechanism often involves the formation of an alkoxide, which acts as the nucleophile. rsc.org
Acid-catalyzed transesterification, similar to Fischer esterification, can also be employed. smolecule.com This involves heating the methyl ester with a large excess of the desired alcohol in the presence of a strong acid catalyst.
Table 2: General Conditions for Transesterification
| Catalyst Type | Reagents | Conditions | Product Example (with Ethanol) |
|---|---|---|---|
| Base-Catalyzed | Alcohol (R-OH), K₂CO₃ or Cs₂CO₃ | 60-120 °C | Ethyl 3-amino-5-cyanobenzoate |
The methyl ester group can be reduced to a primary alcohol, yielding (3-amino-5-cyanophenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It should be noted that LiAlH₄ is a powerful reducing agent that can also reduce the cyano group to an amine, potentially leading to the formation of (3-aminomethyl-5-aminophenyl)methanol, depending on the reaction conditions and stoichiometry. smolecule.com
Alternative methods for the reduction of esters to alcohols involve catalytic hydrosilylation, which can sometimes offer better functional group tolerance. nih.govacs.org
Table 3: Reagents for the Reduction of the Ester Group
| Reagent | Solvent | Potential Products | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | (3-amino-5-cyanophenyl)methanol | Powerful reagent; may also reduce the cyano group. smolecule.com |
Aromatic Ring Functionalization
The substituents present on the benzene (B151609) ring of this compound dictate the regioselectivity of further functionalization reactions.
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents:
-NH₂ (Amino): A strongly activating, ortho, para-directing group.
-COOCH₃ (Methyl Ester): A moderately deactivating, meta-directing group.
-CN (Cyano): A strongly deactivating, meta-directing group.
The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to it (C2 and C6). The para position (C4) is already occupied by the ester group. The deactivating groups (-COOCH₃ and -CN) direct to positions that are also activated by the amino group (C2 and C6 are meta to the cyano group; C5 is occupied). Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions. aiinmr.com Reactions like halogenation (bromination, chlorination) or nitration would be expected to yield 2-substituted or 2,6-disubstituted products.
Table 4: Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para-Directing |
|---|---|---|---|
| -NH₂ | C3 | Strongly Activating | Ortho, Para |
| -COOCH₃ | C1 | Moderately Deactivating | Meta |
| -CN | C5 | Strongly Deactivating | Meta |
| Predicted Site of Attack | C2, C6 | - | - |
Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an aromatic ring, resulting in the replacement of a leaving group. masterorganicchemistry.comyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halide). masterorganicchemistry.com
This compound itself is not a suitable substrate for NAS because it lacks a good leaving group on the aromatic ring. The groups present (H, NH₂, CN, COOCH₃) are not readily displaced by common nucleophiles under typical NAS conditions.
However, halogenated derivatives of this compound would be expected to undergo NAS. For example, if a halogen atom were introduced at the C2 position via electrophilic substitution, the resulting molecule would have strong electron-withdrawing groups (-CN and -COOCH₃) that could facilitate the displacement of the halide by a nucleophile. This reactivity is observed in structurally similar compounds, where a chloro group can be replaced by various nucleophiles. smolecule.com
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This methodology relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles, allowing for the precise installation of a wide range of substituents.
For this compound, the application of DoM is complex due to the presence of three potential directing groups: the amino group, the methyl ester, and the cyano group. The primary amino group (-NH₂) possesses acidic protons that would be readily deprotonated by a strong organolithium base, consuming the reagent and preventing the desired C-H activation. Therefore, a crucial initial step in any DoM strategy involving this substrate is the protection of the amino group. Common protecting groups for anilines in DoM reactions include pivaloyl (Piv) or tert-butoxycarbonyl (Boc), which also enhance the directing ability of the nitrogen atom. uvm.edu
Once the amino group is protected (e.g., as an N-pivaloyl derivative), the regiochemical outcome of the metalation is determined by the relative directing strengths of the N-pivaloyl, methyl ester, and cyano groups. The established hierarchy of directing metalation groups indicates that amides are exceptionally powerful directors. uwindsor.canih.gov The ester and cyano groups are also known to be effective DMGs. In a competitive scenario on the polysubstituted ring of protected this compound, the powerful N-pivaloyl group would be the dominant director.
The N-pivaloyl group at C3 would direct metalation to its ortho positions, C2 and C4. Of these two positions, C4 is also ortho to the methyl ester at C5, which could exert a cooperating, albeit weaker, directing effect. Conversely, C2 is sterically less hindered. The precise outcome would likely depend on the specific reaction conditions, including the organolithium base used (e.g., n-BuLi, s-BuLi), the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), and the reaction temperature, which is typically kept at low temperatures such as -78 °C. acs.org
Following the regioselective lithiation, the introduction of an electrophile would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the metalated position. This provides a synthetic route to contiguously substituted aromatic compounds that can be challenging to access through other methods. researchgate.net
Below is a table illustrating the outcomes of directed ortho-metalation on aromatic substrates bearing functional groups related to those in this compound.
| Substrate | Directing Group(s) | Reagents | Position of Metalation | Electrophile | Product |
|---|---|---|---|---|---|
| N-Pivaloylaniline | -NHPiv | 1. s-BuLi, TMEDA, THF, -78 °C | C2 | 2. (CH₃)₃SiCl | N-(2-(trimethylsilyl)phenyl)pivalamide |
| Methyl Benzoate (B1203000) | -COOCH₃ | 1. LDA, THF, -78 °C | C2 | 2. CH₃I | Methyl 2-methylbenzoate |
| Benzonitrile | -CN | 1. LDA, THF, -78 °C | C2 | 2. (CH₃)₂CO | 2-(2-cyanophenyl)propan-2-ol |
| 3-Methoxy-N,N-diethylbenzamide | -CONEt₂, -OCH₃ | 1. s-BuLi, TMEDA, THF, -78 °C | C2 (ortho to amide) | 2. D₂O | N,N-diethyl-2-deuterio-3-methoxybenzamide |
Applications of Methyl 3 Amino 5 Cyanobenzoate As a Synthetic Intermediate
Precursor for Advanced Organic Molecules
The distinct reactivity of each functional group on the Methyl 3-amino-5-cyanobenzoate scaffold enables its use as a starting material for a variety of advanced organic molecules. Chemists can selectively target one functional group while leaving the others intact for subsequent reaction steps, a key strategy in modern organic synthesis.
This compound is a valuable precursor in medicinal chemistry and pharmaceutical research. scbt.combldpharm.com While specific drugs synthesized directly from this exact molecule are not extensively documented in public literature, the utility of its core structure is well-established through the application of closely related compounds. For instance, the related intermediate, Methyl 3-cyanobenzoate, is a known building block for Ataluren, a drug developed for treating Duchenne muscular dystrophy. punagri.com It is also an intermediate in the synthesis of 3-Carbamoylbenzoic Acid Derivatives, which act as inhibitors of the human enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1), a target in cancer therapy. lookchem.com
The aminobenzoate framework is a common feature in many biologically active molecules. Derivatives such as 2-Amino-5-cyano-3-methylbenzoic acid are used to develop compounds with anti-inflammatory and analgesic properties. lookchem.com The presence of the amino, cyano, and ester groups in this compound provides synthetic handles to construct a variety of heterocyclic and substituted aromatic systems that are central to many drug scaffolds.
Table 1: Examples of Scaffolds from Related Benzoate (B1203000) Intermediates
| Intermediate Precursor | Resulting Scaffold/Compound Class | Therapeutic Area of Interest |
|---|---|---|
| Methyl 3-cyanobenzoate | Ataluren | Genetic Disorders (Duchenne Muscular Dystrophy) punagri.com |
| Methyl 3-cyanobenzoate | 3-Carbamoylbenzoic Acid Derivatives | Oncology (APE1 Inhibition) lookchem.com |
| 2-Amino-5-cyano-3-methylbenzoic acid | Various | Anti-inflammatory, Analgesic lookchem.com |
| Methyl 2-amino-3-chloro-5-cyanobenzoate | Lead compounds for new drugs | General Drug Discovery smolecule.com |
In the agrochemical sector, the development of new pesticides and herbicides often relies on novel organic structures. The aminobenzoate scaffold is a key component in certain classes of insecticides. A prominent example involves the use of 2-amino-5-cyano-3-methylbenzoic acid esters, which are structurally very similar to this compound. These esters are reacted with methylamine (B109427) to produce intermediates for anthranilic diamide (B1670390) insecticides, such as Cyantraniliprole. google.com
Other related compounds, like Methyl 2-amino-3-chloro-5-cyanobenzoate and 2-Amino-5-cyano-3-methylbenzoic acid, are also recognized as building blocks for creating new crop protection agents, including herbicides and pesticides. lookchem.comsmolecule.com The versatility of the functional groups allows for modifications that can fine-tune the biological activity and spectrum of the final agrochemical product.
Beyond life sciences, this compound is noted for its applications in material science. bldpharm.comsigmaaldrich.com Its molecular structure is particularly well-suited for the synthesis of liquid crystals. Liquid crystal molecules typically consist of a rigid core (the mesogen) and flexible terminal groups. The substituted benzene (B151609) ring of this compound provides the necessary rigid core. cymitquimica.comspectrumchemical.com
Furthermore, the cyano (-C≡N) and ester (-COOCH3) groups are highly polar, a common feature in many liquid crystal compounds. These polar groups contribute to the intermolecular forces that are essential for the formation of liquid crystalline phases (mesophases). By chemically modifying the amino group and the ester, researchers can synthesize rod-like molecules (calamitic liquid crystals) that exhibit specific thermal and electro-optical properties, making them suitable for use in display technologies and other optical devices. cymitquimica.com
Role in Multi-Step Synthesis of Complex Scaffolds
The primary value of this compound lies in its role as a versatile node in a complex, multi-step synthetic route. The differential reactivity of its three functional groups allows for a planned, sequential series of reactions to build intricate molecular architectures.
The Amino Group (-NH2): Can be readily acylated, alkylated, or diazotized to introduce a vast array of other functionalities. It can also be a key component in the formation of heterocyclic rings like quinolines or benzodiazepines.
The Cyano Group (-C≡N): This group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct nitrogen-containing heterocycles such as tetrazoles or triazoles. durham.ac.uk
The Methyl Ester Group (-COOCH3): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other esters. It can also be reduced to a primary alcohol.
This orthogonality enables chemists to perform selective transformations at one site of the molecule without affecting the others, which is crucial for the efficient construction of complex target molecules. A general strategy might involve protecting the highly reactive amino group, performing a series of reactions on the cyano group, and then deprotecting the amino group for a final modification, all while the ester group is reserved for a late-stage transformation.
Table 2: Potential Transformations of Functional Groups in this compound
| Functional Group | Potential Reaction Type | Resulting Functional Group |
|---|---|---|
| Amino (-NH2) | Acylation | Amide (-NHCOR) |
| Diazotization followed by substitution | -F, -Cl, -Br, -I, -OH, -H | |
| Cyano (-C≡N) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |
| Catalytic Hydrogenation | Aminomethyl (-CH2NH2) | |
| Cycloaddition (e.g., with sodium azide) | Tetrazole ring | |
| Methyl Ester (-COOCH3) | Saponification (Base Hydrolysis) | Carboxylic Acid (-COOH) |
| Aminolysis (with an amine) | Amide (-CONHR) | |
| Reduction (e.g., with LiAlH4) | Hydroxymethyl (-CH2OH) |
Green Chemistry Applications in Synthesis
Research into the synthesis of related compounds showcases this trend. For example, a green synthesis for Methyl 3-cyanobenzoate has been developed that avoids harsh reagents and improves yield. researchgate.net Modern catalytic systems, particularly those using palladium, are often employed for cyanation reactions, which can offer a greener alternative to older methods by operating under milder conditions. google.com Similarly, the use of nanocatalysts in water as a green solvent has been demonstrated for the synthesis of complex molecules from precursors containing cyano and benzoic acid functionalities. rsc.org The reactivity of this compound makes it an ideal substrate for such modern, catalytic methods, enabling the development of more sustainable manufacturing processes for the complex chemicals derived from it.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The increasing demand for environmentally benign chemical processes is driving research towards the development of sustainable synthetic routes for valuable organic compounds. rsc.org Traditional methods for synthesizing aminobenzonitriles and their derivatives often rely on harsh reagents and produce significant waste. rsc.org Future research will likely focus on creating greener and more efficient pathways to methyl 3-amino-5-cyanobenzoate and its analogues.
Key areas of exploration include:
Catalytic Systems: The development of novel catalysts, particularly those based on earth-abundant and non-toxic metals, is a primary goal. researchgate.net Research into solid acid catalysts, such as titanium zirconium-based materials, has shown promise for the esterification of benzoic acids and could be adapted for the synthesis of this compound. mdpi.com
Renewable Feedstocks: Investigating the use of biomass-derived starting materials to produce the aromatic core of the molecule is a long-term objective for sustainable chemistry. rsc.org
Electrochemical Synthesis: Electrochemical methods offer a clean and efficient alternative to traditional chemical transformations. nih.gov The electrochemical N-formylation of amines using methanol (B129727) as both a reagent and solvent showcases the potential for developing sustainable C-N bond formation strategies that could be applied to the synthesis of this compound derivatives. nih.govacs.org
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. rsc.org Designing a flow synthesis for this compound could lead to higher yields and purity.
A comparative table of potential sustainable synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher efficiency, lower waste, use of non-toxic metals. | Development of earth-abundant metal catalysts and solid acid catalysts. |
| Renewable Feedstocks | Reduced reliance on petrochemicals, greener starting materials. | Conversion of biomass to aromatic platform chemicals. |
| Electrosynthesis | Precise control, energy efficiency, potential for carbon neutrality. | Selective N-formylation and other C-N bond forming reactions. nih.govacs.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.org | Design and optimization of continuous flow reactors for multi-step synthesis. |
Exploration of New Chemical Transformations and Reactivities
The multifunctionality of this compound provides a rich platform for exploring novel chemical reactions. The amino, cyano, and ester groups can all participate in a variety of transformations, either individually or in concert.
Future research in this area may focus on:
Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially can significantly improve synthetic efficiency. The reactivity of aminobenzonitriles in cascade reactions to form complex heterocyclic frameworks is an area of active investigation. iitg.ac.in
C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical approach to synthesizing derivatives.
Novel Heterocycle Synthesis: The strategic placement of the functional groups makes this compound an ideal precursor for the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. For example, 2-aminobenzonitriles are known precursors for quinazolines and other nitrogen-containing heterocycles. iitg.ac.inrsc.org
Polymerization: The bifunctional nature of the molecule could be exploited for the synthesis of novel polymers with unique electronic and optical properties.
The diverse reactivity of the functional groups in this compound is summarized in the table below:
| Functional Group | Potential Transformations |
| Amino Group (-NH2) | Acylation, alkylation, diazotization, oxidation to nitro group. ontosight.aismolecule.comsmolecule.com |
| Cyano Group (-CN) | Hydrolysis to carboxylic acid, reduction to amine, participation in cycloaddition reactions. ontosight.aismolecule.comsmolecule.com |
| Methyl Ester (-COOCH3) | Hydrolysis to carboxylic acid, amidation, reduction to alcohol. |
| Aromatic Ring | Electrophilic aromatic substitution, C-H activation. |
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govresearchgate.netgrowingscience.com
Future applications of computational modeling for this compound include:
Predicting Molecular Properties: DFT calculations can be used to predict various properties, including electronic structure, spectroscopic data (NMR, IR, UV-Vis), and reactivity indices. nih.gov This information can guide the design of derivatives with specific characteristics.
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts. rsc.org For instance, DFT has been used to study the reaction of CO2 with 2-aminobenzonitrile. rsc.org
Virtual Screening: Computational methods can be employed to screen virtual libraries of derivatives for potential applications, such as in drug discovery or materials science, by predicting their binding affinities to biological targets or their electronic properties. acs.org
Solvent Effects: Modeling the influence of different solvents on reaction pathways and product distributions can aid in the selection of optimal reaction media.
Integration with High-Throughput Experimentation and Automation
High-throughput experimentation (HTE) and laboratory automation are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. vsparticle.comhte-company.comyoutube.com The integration of these technologies with the chemistry of this compound can significantly accelerate the discovery of new materials and reactions.
Key aspects of this integration include:
Automated Synthesis Platforms: Robotic systems can be used to perform the synthesis of libraries of this compound derivatives with variations in the substituents on the aromatic ring or modifications to the functional groups. wikipedia.orgmit.edusigmaaldrich.com This allows for the rapid exploration of a vast chemical space.
High-Throughput Screening: Once synthesized, these libraries can be rapidly screened for desired properties, such as biological activity, catalytic performance, or optical characteristics, using automated analytical techniques. pnnl.govpnnl.gov
Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of the next generation of compounds. vsparticle.com
The workflow for integrating HTE with the study of this compound derivatives is outlined below:
| Stage | Technology | Objective |
| Design | Computational Modeling | Predict properties and design a library of target derivatives. |
| Synthesis | Automated Synthesis Platforms | Rapidly synthesize the designed library of compounds. sigmaaldrich.comhelgroup.com |
| Screening | High-Throughput Screening | Evaluate the properties of the synthesized compounds. pnnl.govpnnl.gov |
| Analysis | Machine Learning | Identify structure-property relationships and inform the next design cycle. vsparticle.com |
Design of Derivatives with Tailored Supramolecular Properties
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.govresearchgate.net The functional groups on this compound, particularly the amino and cyano groups, are capable of forming hydrogen bonds and participating in π-π stacking interactions, making its derivatives excellent candidates for the design of novel supramolecular materials. nih.govacs.org
Future research in this area could explore:
Crystal Engineering: By systematically modifying the structure of this compound derivatives, it may be possible to control their packing in the solid state to create materials with desired properties, such as specific optical or electronic characteristics.
Self-Assembling Nanosystems: Designing derivatives that self-assemble in solution to form well-defined nanostructures, such as nanofibers, nanosheets, or vesicles, could lead to applications in drug delivery, sensing, and catalysis. rsc.orgrsc.org
Host-Guest Chemistry: The aromatic ring and functional groups could be incorporated into larger host molecules designed to bind specific guest molecules, leading to applications in separation science and sensing.
Expanding Applications in Interdisciplinary Fields
The versatility of this compound and its derivatives suggests a broad range of potential applications across various scientific disciplines.
Emerging areas of application include:
Medicinal Chemistry: As a scaffold for the synthesis of biologically active compounds. The aminobenzonitrile core is found in molecules with a wide range of therapeutic activities. nih.govontosight.ai
Materials Science: As a building block for functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ontosight.airsc.orgrsc.orgresearchgate.net Benzonitrile derivatives are known to be useful in these applications. ontosight.airsc.orgresearchgate.net
Agrochemicals: As a precursor for the development of new herbicides and pesticides. smolecule.com
Coordination Chemistry: The amino and cyano groups can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic and sorption properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-5-cyanobenzoate, and how can side reactions be minimized?
- Methodology : Start with nitration of methyl 3-cyanobenzoate followed by reduction of the nitro group to amine, using catalytic hydrogenation (e.g., Pd/C) or Fe/HCl. Side reactions like over-reduction of the cyano group can be mitigated by controlling reaction time and temperature .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor intermediates using TLC (silica gel, ethyl acetate/hexane). Validate the final product with -NMR (DMSO-d6, δ 6.8–7.5 ppm for aromatic protons) and FT-IR (stretching at ~2220 cm for C≡N) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) for this compound be resolved?
- Approach : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHNO) and rule out impurities. For NMR discrepancies, perform 2D experiments (COSY, HSQC) to assign proton-carbon correlations and identify overlapping signals caused by tautomerism or solvent interactions .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methods : Employ flash chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) for bulk impurities. For trace polar byproducts, use preparative HPLC with a C18 column and 0.1% formic acid in water/acetonitrile. Recrystallization from ethanol/water (1:5 v/v) improves crystalline purity .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the aromatic amine in nucleophilic substitution or coupling reactions?
- Mechanistic Insight : The cyano group meta to the amine reduces electron density at the aromatic ring, directing electrophilic attacks to the para position. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
- Experimental Validation : Compare reaction outcomes with/without cyano substitution via -NMR kinetic studies to track intermediate formation .
Q. What strategies can be used to stabilize this compound under acidic or basic conditions for drug delivery applications?
- Stabilization Techniques : Protect the amine group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) under basic conditions. For acidic media, encapsulate the compound in pH-responsive polymers (e.g., Eudragit®) to delay hydrolysis of the ester group .
- Degradation Analysis : Monitor stability via accelerated aging studies (40°C/75% RH) and quantify degradation products (e.g., 3-amino-5-cyanobenzoic acid) using LC-MS/MS .
Q. How can computational modeling predict the bioactive conformation of this compound in enzyme-binding studies?
- Modeling Workflow : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) using crystal structures from the PDB. Validate binding modes with molecular dynamics simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds with active-site residues .
- Experimental Correlation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity measurements (KD values) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., 58–60°C vs. 170–174°C) for structurally similar benzoate derivatives?
- Root Cause : Polymorphism or solvate formation during crystallization. Characterize thermal behavior via DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) to identify polymorphic phases. Use single-crystal X-ray diffraction to resolve molecular packing differences .
Q. Why do antibacterial activity assays show variability for this compound derivatives across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
